

Assessing the Specificity of Nuvenzepine: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Nuvenzepine	
Cat. No.:	B1677041	Get Quote

For researchers and professionals in drug development, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed comparison of **Nuvenzepine**'s functional specificity against the well-characterized muscarinic receptor antagonist, Pirenzepine. By examining their binding affinities across all five muscarinic receptor subtypes (M1-M5) and the histamine H1 receptor, this document aims to offer a clear, data-driven assessment of **Nuvenzepine**'s selectivity profile.

Unveiling the Selectivity Profile: A Quantitative Comparison

To provide a clear and concise overview of the binding affinities, the following table summarizes the pKi values for **Nuvenzepine** and Pirenzepine at human muscarinic receptor subtypes and the histamine H1 receptor. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a stronger binding affinity.



Receptor Subtype	Nuvenzepine (pKi)	Pirenzepine (pKi)	Data Source
Muscarinic M1	7.08 (pA2)	8.0	[1][2]
Muscarinic M2	-	6.8	[2]
Muscarinic M3	-	6.9	[2]
Muscarinic M4	-	7.3	[2]
Muscarinic M5	-	6.7	
Histamine H1	5.02 (pA2)	-	_

It is important to note that the available data for **Nuvenzepine** is derived from functional assays (pA2 values) in guinea pig tissues, which may not directly correlate with binding affinities (pKi) at cloned human receptors. In contrast, the data for Pirenzepine is from studies using cloned human muscarinic receptors, representing a more direct measure of subtype selectivity.

Deciphering the Data: Nuvenzepine's Specificity in Context

Nuvenzepine demonstrates a notable affinity for the muscarinic M1 receptor, as indicated by a pA2 value of 7.08 in guinea pig ileal musculature. However, a direct comparison with its affinity for other muscarinic subtypes using modern recombinant receptor technologies is not publicly available.

For comparison, Pirenzepine exhibits a clear selectivity for the M1 receptor (pKi = 8.0) over the M2, M3, and M5 subtypes. Its affinity for the M4 receptor is intermediate.

A significant finding from functional assays is **Nuvenzepine**'s activity as a histamine H1 receptor antagonist, with a pA2 value of 5.02. This indicates a potential for off-target effects related to the histaminergic system.

Visualizing the Pathways and Processes

To better understand the experimental context and the underlying signaling mechanisms, the following diagrams illustrate a typical radioligand binding assay workflow and the signaling

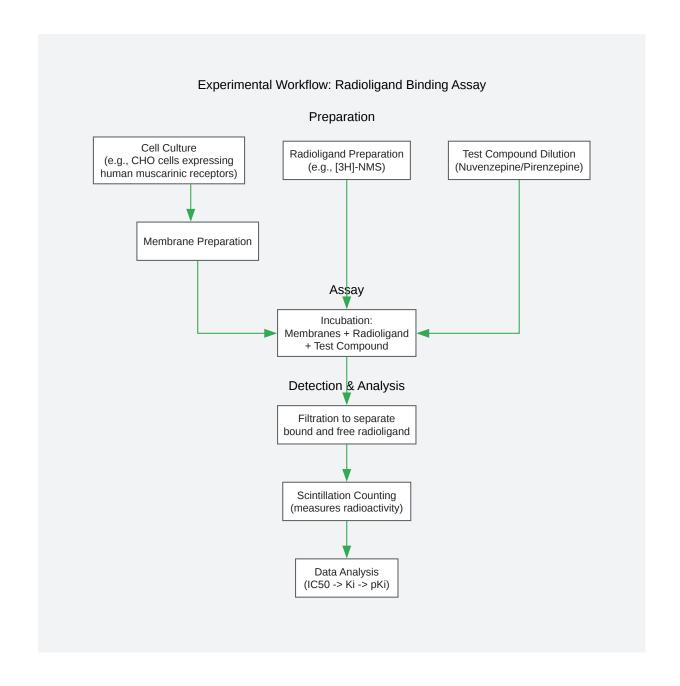




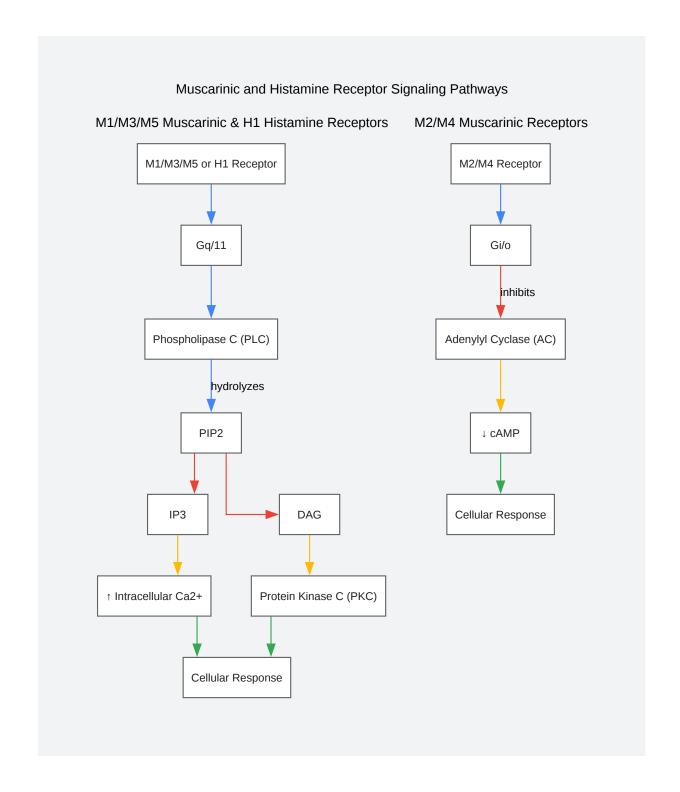


pathways of the targeted receptors.









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